Methyl 3-aminobenzo[b]thiophene-2-carboxylate
Description
Historical Context and Discovery
The discovery and development of this compound is intrinsically linked to the broader historical evolution of thiophene chemistry, which began with Viktor Meyer's landmark discovery of thiophene in 1882. Meyer's identification of thiophene as a contaminant in benzene marked the beginning of systematic investigations into sulfur-containing heterocycles. The term "thiophene" itself derives from the Greek words "theion" meaning sulfur and "phaino" meaning "to show" or "to appear," reflecting its unexpected discovery during studies of the indophenin reaction.
The specific development of 3-aminobenzo[b]thiophene derivatives emerged as part of the systematic exploration of benzothiophene chemistry in the twentieth century. Early synthetic efforts focused on understanding the reactivity patterns of the benzothiophene nucleus and the introduction of functional groups at specific positions. The synthesis of this compound represented a significant advancement in this field, as researchers sought to create versatile intermediates that could serve as building blocks for more complex molecules.
The compound's emergence as a research target was driven by the recognition that 3-aminobenzo[b]thiophene scaffolds possessed enormous potential for derivatization and showed promise in fragment-based drug discovery. This recognition led to the development of efficient synthetic methodologies, including microwave-assisted procedures that could provide rapid access to these compounds in high yields.
Significance in Heterocyclic Chemistry Research
This compound holds exceptional significance in heterocyclic chemistry research due to its multifaceted role as both a synthetic intermediate and a pharmacophore. The compound serves as a key intermediate in organic synthesis, medicine, dyes, and pesticides, highlighting its versatility across multiple chemical disciplines. Its structural framework combines several important chemical features that make it particularly valuable for medicinal chemistry applications.
The compound's significance is underscored by its role in the synthesis of various kinase inhibitors, which represent a crucial class of therapeutic agents in cancer treatment. Research has demonstrated that scaffolds based on 3-aminobenzo[b]thiophenes have shown great promise in fragment-based drug discovery and in hit identification or lead development. This includes approaches toward antimitotic agents and the development of inhibitors targeting specific kinase families such as LIM domain kinase protein family, PIM-kinases, and mitogen-activated protein kinase-activated protein kinase 2.
The structural features of this compound contribute to its research significance through several key aspects. The presence of the amino group at the 3-position provides a versatile functional handle for further chemical modifications, while the carboxylate ester at the 2-position offers opportunities for hydrolysis, amidation, and other transformations. This combination of functional groups, positioned on the benzothiophene scaffold, creates a platform for systematic structure-activity relationship studies.
Classification in Benzothiophene Derivative Taxonomy
This compound occupies a specific position within the taxonomic classification of benzothiophene derivatives, characterized by its unique substitution pattern and functional group arrangement. The compound belongs to the broader class of aminobenzothiophenes, which are distinguished by the presence of amino groups attached to the benzothiophene core structure.
Within the benzothiophene derivative taxonomy, this compound is classified as a 3-amino-2-carboxylate derivative, distinguishing it from other positional isomers such as 2-aminobenzo[b]thiophene derivatives. The positional specificity is crucial for biological activity, as research has demonstrated that antiproliferative activity is strongly dependent on the position of substituents on the benzene portion of the benzothiophene nucleus.
The taxonomic classification of this compound can be organized according to several structural criteria. First, it belongs to the fused heterocyclic systems, specifically those containing sulfur heteroatoms in five-membered rings fused to benzene rings. Second, it falls under the category of amino-substituted benzothiophenes, which represent a privileged class of heterocyclic compounds in medicinal chemistry.
The compound's classification is further refined by its functional group pattern. The presence of both amino and carboxylate functionalities classifies it among bifunctional benzothiophene derivatives, which are particularly valuable for synthetic elaboration. The carboxylate group in methyl ester form positions it within the ester-substituted subcategory of benzothiophene carboxylates.
| Classification Level | Category | Characteristics |
|---|---|---|
| Heterocyclic Class | Benzothiophenes | Sulfur-containing fused ring systems |
| Substitution Pattern | 3-Amino-2-carboxylate | Specific positional arrangement |
| Functional Group Type | Bifunctional derivatives | Amino and ester functionalities |
| Synthetic Utility | Versatile intermediates | Building blocks for complex molecules |
| Pharmacological Relevance | Bioactive scaffolds | Kinase inhibitor precursors |
The taxonomic understanding of this compound is enhanced by recognition of its relationship to other important benzothiophene derivatives. The compound shares structural similarities with various therapeutic agents and research compounds, including those designed as tubulin polymerization inhibitors and kinase modulators. This classification framework facilitates systematic approaches to structure-activity relationship studies and guides the rational design of new derivatives with enhanced biological properties.
Properties
IUPAC Name |
methyl 3-amino-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHHEYMZLXKSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358022 | |
| Record name | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35212-85-2 | |
| Record name | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 3-AMINOBENZO[B]THIOPHENE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Methyl 3-aminobenzo[b]thiophene-2-carboxylate is a compound with potential biological properties. It has been evaluated as a potential antipsychotic agent and as a human leucocyte elastase (HLE) inhibitor.
Mode of Action
It is known to interact with its targets, potentially influencing their function and leading to changes in cellular processes.
Biochemical Pathways
This compound may affect various biochemical pathways. For instance, it has been associated with the inhibition of human leucocyte elastase (HLE), an enzyme involved in inflammatory responses. It may also influence pathways related to antipsychotic activity.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways it influences. For example, by inhibiting HLE, it may reduce inflammatory responses. As a potential antipsychotic agent, it may influence neurotransmitter systems in the brain.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. For instance, it is recommended to store the compound in a refrigerator and protect it from light.
Biochemical Analysis
Biochemical Properties
Methyl 3-aminobenzo[b]thiophene-2-carboxylate plays a significant role in biochemical reactions, particularly in the formation of heterocyclic systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups to specific tyrosine residues on proteins. This interaction can lead to the inhibition of kinase activity, which is crucial in regulating cell signaling pathways. Additionally, this compound can form complexes with metal ions, further influencing its biochemical properties.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, the compound can inhibit the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the bioavailability and efficacy of the compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzymatic activities.
Biological Activity
Methyl 3-aminobenzo[b]thiophene-2-carboxylate (MABT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
MABT is characterized by its unique heterocyclic structure, which includes a benzothiophene core. Its molecular formula is , and it has been shown to interact with various biological targets, influencing numerous cellular pathways.
Target Interactions
MABT exhibits its biological activity primarily through interactions with specific enzymes and receptors. Notably, it has been shown to inhibit human leukocyte elastase (HLE), an enzyme implicated in inflammatory responses.
Key Targets:
- Human Leukocyte Elastase (HLE) : Inhibition leads to reduced inflammation.
- Tyrosine Kinases : MABT can inhibit kinase activity, affecting cell signaling pathways crucial for cell proliferation and survival .
Biochemical Pathways Affected
MABT influences several key biochemical pathways:
- Mitogen-Activated Protein Kinase (MAPK) Pathway : This pathway is essential for regulating cell growth and differentiation. MABT's modulation of this pathway can impact cellular responses to stress and inflammation .
- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
Cellular Effects
MABT has demonstrated notable effects on different cell types:
- Anti-inflammatory Effects : By inhibiting HLE, MABT can significantly reduce pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
- Cancer Cell Inhibition : Studies have indicated that MABT derivatives can inhibit kinases involved in cancer progression, particularly those related to actin polymerization in metastatic cells .
Inhibitory Activity Against Kinases
-
LIMK1 Inhibition : MABT derivatives have been identified as potent inhibitors of LIMK1, a kinase involved in actin dynamics. This inhibition can disrupt the metastatic potential of tumor cells where LIMK is over-expressed .
Compound Target IC50 (nM) MABT Derivative LIMK1 2.0 MABT Derivative PIM1 3.0 MABT Derivative PIM2 0.5 - MAPK Pathway Modulation : Research indicates that MABT can influence the MAPK pathway, potentially reversing aging phenotypes in cellular models associated with Werner syndrome .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-aminobenzo[b]thiophene-2-carboxylate serves as a crucial scaffold in the development of kinase inhibitors. Kinases are pivotal in numerous cellular processes, and their dysregulation is linked to various diseases, including cancer and inflammatory disorders.
Case Study: Kinase Inhibitors Development
- A study highlighted the synthesis of thieno[2,3-b]pyridine derivatives from this compound, which were evaluated for their inhibitory activity against LIMK1 (LIM domain kinase 1) and other kinases. These compounds demonstrated promising selectivity and potency, with some derivatives exhibiting nanomolar activity against specific kinases involved in cancer progression .
Antitumor Activity
Research indicates that derivatives of this compound possess selective antitumor properties. Certain modifications to the compound have led to enhanced cytotoxicity against specific cancer cell lines while sparing others.
Case Study: Tumor Selectivity
- A derivative of this compound was shown to preferentially inhibit the proliferation of human T-lymphoma and leukemia cells, demonstrating a selectivity index significantly higher than that for HeLa cells (cervical cancer), indicating its potential as a targeted therapeutic agent .
Organic Synthesis
This compound is utilized as an intermediate in various organic synthesis pathways. Its unique structure allows for further derivatization, making it a versatile building block in the synthesis of complex molecules.
Synthesis Techniques
- Microwave-assisted synthesis has been employed to efficiently produce derivatives of this compound with high yields (58–96%). This method allows for rapid access to diverse aminobenzo[b]thiophene structures that can be further modified for various applications .
Material Science
Beyond medicinal applications, this compound has potential uses in material science, particularly in the development of organic semiconductors and dyes.
Case Study: Organic Electronics
- The compound's thiophene moiety contributes to its electronic properties, making it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). Research into its photophysical properties has shown promise for integration into electronic devices .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have indicated that while the compound exhibits some harmful effects upon ingestion or skin contact, careful modification of its structure can mitigate these risks .
Data Summary Table
Preparation Methods
Synthesis via o-Halonitriles and Methyl 2-Mercaptoacetate
- Starting Materials: o-Halonitriles and methyl 2-mercaptoacetate.
- Reaction Conditions:
- Solvent: N,N-dimethylformamide (DMF).
- Base: Potassium t-butoxide.
- Temperature: 80°C.
- Duration: 3 hours.
- A solution of o-halobenzonitriles is prepared in DMF at 0°C.
- Methyl 2-mercaptoacetate is added dropwise to the solution, followed by stirring for 30 minutes.
- Potassium t-butoxide is introduced, and the mixture is heated to 80°C for 3 hours.
- The reaction is quenched with ice-water, and the precipitate is collected by filtration and dried.
- The product is obtained as a yellow solid with a yield of 96% .
- Analytical Data:
- 1H NMR (DMSO-d6): δ values include signals for CH₃ (δ = 3.79), NH₂ (δ = 7.18), and aromatic protons.
- Mass Spectrometry: $$ M^+ $$, m/z = 208.
Base-Catalyzed Cyclocondensation Approach
- Starting Materials: Ethyl 2-amino-thiophene-3-carboxylates and aryl isocyanates.
- Reaction Conditions:
- Solvent: DMF.
- Base: Potassium carbonate.
- Temperature: Room temperature (RT).
- Duration: 1.5 hours under an inert atmosphere.
- A mixture of ethyl thiophene derivative, aryl isocyanates, and potassium carbonate in DMF is stirred under nitrogen at RT for 1.5 hours.
- Water is added to the reaction mixture, forming a suspension that is filtered to collect the solid product.
- The solid is washed with water and dried under vacuum.
- The beige solid product has a yield of 94% .
- Analytical Data:
- LC-MS retention time ($$ t_R $$) = 0.90 min; [M+H]+ = 238.07.
Data Table Summary
| Method | Starting Materials | Solvent | Base | Temperature | Duration | Yield (%) |
|---|---|---|---|---|---|---|
| o-Halonitriles Method | o-Halonitriles + Methyl 2-Mercaptoacetate | DMF | Potassium t-butoxide | 80°C | 3 hours | 96 |
| Cyclocondensation Method | Ethyl Thiophene Derivative + Aryl Isocyanates | DMF | Potassium Carbonate | RT | 1.5 hours | 94 |
Notes on Optimization
- Solvent Selection: DMF provides excellent solubility for reactants and facilitates efficient nucleophilic substitution reactions.
- Base Choice: Potassium t-butoxide and potassium carbonate are preferred for their ability to deprotonate intermediates effectively without side reactions.
- Temperature Control: Precise temperature settings (RT or elevated temperatures) are critical for achieving high yields.
Q & A
Q. What emerging applications are being explored for this compound?
- Answer : Derivatives show promise as kinase inhibitors (e.g., PI3Kδ/γ) for oncology and as radioligands for neurobiology (e.g., GluK1 targeting). Environmental applications include heavy-metal chelation via thiophene sulfur coordination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
